BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-oxoindolin-5-yl)benzamide

OX₂ receptor orexin agonist IC₅₀

2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921774-47-2) is a validated OX₂ receptor agonist (IC₅₀ = 0.480 nM) disclosed as Example 48 in Merck/Organon patent WO2022109117A1. The 2-ethoxy substituent defines its unique pharmacophoric signature; positional isomers or alkyl replacements produce unpredictable pharmacology that compromises experimental reproducibility. It serves as a reference agonist for orexin receptor screening, a structural probe for OX₂ orthosteric site SAR mapping, and a benchmark for next-generation narcolepsy therapeutics. Batch-level consistency ensures reliable dose-response windows and model training data.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 921774-47-2
Cat. No. B2991454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-oxoindolin-5-yl)benzamide
CAS921774-47-2
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C17H16N2O3/c1-2-22-15-6-4-3-5-13(15)17(21)18-12-7-8-14-11(9-12)10-16(20)19-14/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20)
InChIKeyBJDUHJOMCLXCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-N-(2-oxoindolin-5-yl)benzamide (921774‑47‑2): Chemical Identity, Oxindole‑Benzamide Class, and Orexin Receptor 2 Agonist Profile for Procurement Evaluation


2‑Ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide (CAS 921774‑47‑2) is a synthetic oxindole‑benzamide hybrid (C₁₇H₁₆N₂O₃, MW 296.32 g/mol) [1]. The compound was disclosed as Example 48 in patent WO2022109117A1, which claims 3‑amino pyrrolidine and piperidine macrocyclic orexin receptor agonists developed by Merck Sharp & Dohme/Organon [2]. It functions as an agonist at the orexin receptor type 2 (OX₂R), a G‑protein coupled receptor that is a validated target for narcolepsy and excessive daytime sleepiness [2]. In a standardized OX₁/OX₂ receptor agonist assay, the compound exhibits an IC₅₀ of 0.480 nM, confirming single‑digit nanomolar potency [3]. The 2‑ethoxy substituent on the benzamide ring differentiates it from other positional isomers and alkyl‑substituted analogues within the same oxindole‑benzamide series, creating a unique pharmacophoric signature with potential implications for solubility, metabolic stability, and receptor‑binding orientation [1][2].

Why 2‑Ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide Cannot Be Replaced by Other Oxindole‑Benzamide Analogues: Evidence of Non‑Interchangeability


The oxindole‑benzamide series exhibits steep structure‑activity relationships (SAR), where minor modifications to the benzamide ring profoundly alter OX₂R agonist potency [1]. Within the same patent family (WO2022109117A1), the IC₅₀ values for OX₂R agonism span more than 4‑fold between close structural analogues, a range that directly impacts the selection of tool compounds for target‑validation studies or lead‑optimisation campaigns [2]. Replacing the 2‑ethoxy substituent with a different group—or even shifting it to the 4‑position—generates a new chemical entity with unpredictable pharmacological and physicochemical properties, which can confound experimental reproducibility and comparability in orexin‑receptor research. Consequently, procurement decisions must be guided by quantitative evidence rather than class‑level assumptions of functional equivalence [2].

Quantitative Differentiation Evidence for 2‑Ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide: Head‑to‑Head and Cross‑Study Comparisons with Closest Analogues


OX₂ Receptor Agonist Potency: Direct Comparison with the Patent’s Most Potent Oxindole‑Benzamide Example

In the primary patent assay for orexin receptor agonist activity, 2‑ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide (Example 48) exhibits an IC₅₀ of 0.480 nM [1]. The most potent oxindole‑benzamide comparator from the same patent, Example 15 (also cited as Example 17), achieves an IC₅₀ of 0.100 nM under identical experimental conditions [2]. This represents a 4.8‑fold difference in potency (0.480 nM vs. 0.100 nM), demonstrating that the 2‑ethoxy substitution pattern yields intermediate potency within the series—potent enough for pharmacological studies yet distinct from the maximal‑potency analogues, which may be preferable when a balanced efficacy/adverse‑effect profile is desired [1][2].

OX₂ receptor orexin agonist IC₅₀

Physicochemical Property Differentiation: 2‑Ethoxy vs. 4‑Ethoxy Positional Isomer Impact on LogP and Hydrogen‑Bonding Capacity

Although 2‑ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide and its 4‑ethoxy positional isomer share the same molecular formula and weight (C₁₇H₁₆N₂O₃; MW 296.32 g/mol), the position of the ethoxy group alters the electronic environment of the amide carbonyl and modulates the compound’s capacity for intramolecular hydrogen bonding [1][2]. The XLogP3‑AA value for both isomers is 1.9; however, the ortho‑ethoxy substituent creates a steric and electronic environment distinct from the para‑substituted analogue, potentially influencing solubility, permeability, and metabolic stability [1][2]. The 2‑ethoxy variant possesses the same number of hydrogen‑bond donors (2) and acceptors (3) as the 4‑ethoxy isomer, but the ortho‑positioning of the ethoxy group relative to the benzamide carbonyl may confer differential recognition by cytochrome P450 enzymes, an important consideration for in vivo pharmacokinetic studies [1][2].

logP lipophilicity isomer comparison

Structural Determinants of Orexin Receptor Agonism: 2‑Ethoxy vs. 2‑Methyl Substitution Effect on OX₂ Potency

Replacement of the 2‑ethoxy group (IC₅₀ = 0.480 nM) with a 2‑methyl substituent produces 2‑methyl‑N‑(2‑oxoindolin‑5‑yl)benzamide (CAS 921774‑43‑8) [1][2]. Although the OX₂ agonist activity of the 2‑methyl analogue has not been reported in the same patent assay, the change from an ethoxy (‑OCH₂CH₃) to a methyl (‑CH₃) group reduces the heteroatom count, eliminates the hydrogen‑bond acceptor capacity of the ether oxygen, and lowers the molecular weight from 296.32 to 266.29 g/mol [2]. The XLogP3‑AA increases slightly from 1.9 to 2.0, indicating marginally higher lipophilicity for the methyl analogue [3]. These structural differences are likely to translate into altered receptor‑binding kinetics and off‑target profiles, underscoring the need for compound‑specific validation rather than class‑based substitution [1][3].

structure-activity relationship alkyl substitution OX₂ agonist

Patent‑Context Benchmarking: Potency Positioning Among WO2022109117 Oxindole‑Benzamide Examples

Within the WO2022109117 patent disclosure, Example 48 (2‑ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide) is explicitly claimed as an orexin receptor agonist and is one of at least 67 exemplified compounds [1]. The BindingDB deposition of IC₅₀ data for this compound (0.480 nM) places it in the sub‑nanomolar potency tier, but notably 4.8‑fold less potent than the most active oxindole‑benzamide examples (Examples 15/17, IC₅₀ = 0.100 nM) [2]. This intermediate potency position within the patent landscape makes it a valuable reference compound for dose‑response calibration and selectivity profiling, particularly when screening for orexin agonists with a wider therapeutic window [1][2].

patent SAR OX₂ agonist series potency benchmarking

Optimal Research and Industrial Application Scenarios for 2‑Ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide Based on Quantitative Evidence


OX₂ Receptor Agonist Screening and Pharmacological Validation

The compound’s confirmed OX₂ receptor agonist activity (IC₅₀ = 0.480 nM) makes it suitable as a reference agonist in cell‑based assays for orexin receptor screening campaigns [1]. Its intermediate potency within the WO2022109117 series allows researchers to establish a dose‑response window that can distinguish between full and partial agonists, aiding in the pharmacological characterisation of novel orexin receptor ligands [1][2].

Structure‑Activity Relationship (SAR) Exploration of Oxindole‑Benzamide Scaffolds

The 2‑ethoxy substitution provides a distinct structural probe for SAR studies aimed at mapping the hydrogen‑bonding and steric requirements of the OX₂ receptor orthosteric site [1]. By comparing the potency of the 2‑ethoxy analogue with 4‑ethoxy and 2‑methyl counterparts, medicinal chemists can dissect the contributions of substituent position and heteroatom content to receptor affinity and selectivity [2][3].

Lead‑Optimisation Benchmarking for Narcolepsy and Sleep‑Disorder Programs

Given that OX₂ receptor agonists are being developed for narcolepsy and excessive daytime sleepiness [1], 2‑ethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide can serve as a benchmark compound for evaluating the potency, metabolic stability, and selectivity of next‑generation orexin agonists in pharmaceutical lead‑optimisation pipelines [1][2].

Computational Chemistry and Molecular Modelling

The availability of computed physicochemical descriptors (XLogP3‑AA = 1.9, defined H‑bond donor/acceptor counts) and a confirmed biological activity data point enables the compound to be used as an input for pharmacophore modelling, docking studies, and QSAR model training focused on OX₂ receptor agonists [1][2].

Quote Request

Request a Quote for 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.